Chiral Purity Verification: Dexibuprofen Ethyl Ester as an Analytical Impurity Marker
Dexibuprofen Ethyl Ester was identified as a critical lipophilic ester impurity in dexibuprofen pharmaceutical formulations. A validated gradient reversed-phase HPLC method using a Lux Cellulose-3 column successfully separated this ester impurity from dexibuprofen and the chiral impurity (R)-ibuprofen [1]. The presence and accurate quantification of this specific ester impurity directly impacts the purity assessment of commercial dexibuprofen, with regulatory compliance often requiring a maximum single impurity limit of 0.08% [2].
| Evidence Dimension | HPLC Separation and Analysis Time |
|---|---|
| Target Compound Data | Resolved as a lipophilic ester impurity; initial isocratic analysis required 60 minutes. |
| Comparator Or Baseline | Gradient elution method developed for simultaneous analysis of dexibuprofen, (R)-ibuprofen, and ester impurities. |
| Quantified Difference | Analysis time reduced by 50% (to approximately 30 minutes) using the gradient method while maintaining baseline resolution for all targets [1]. |
| Conditions | Lux Cellulose-3 column (cellulose tris(4-methylbenzoate)), mobile phase: methanol:water:acetic acid (70:30:0.1 v/v/v), flow rate 0.5 mL/min, 35 °C [1]. |
Why This Matters
The availability of a validated, high-resolution method for Dexibuprofen Ethyl Ester as an impurity marker is essential for quality control laboratories to ensure drug purity and meet stringent regulatory standards.
- [1] Mhammad A, et al. Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen in a single run. J Chromatogr A. 2025;1758:466210. View Source
- [2] Dexibuprofen purifying method. Patent CN104829453A. 2015. View Source
